molecular formula C12H20ClN B1341066 N-(4-Methylbenzyl)-2-butanamine hydrochloride CAS No. 1049678-12-7

N-(4-Methylbenzyl)-2-butanamine hydrochloride

Cat. No.: B1341066
CAS No.: 1049678-12-7
M. Wt: 213.75 g/mol
InChI Key: FREDJYJYSKVQEZ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-(4-Methylbenzyl)-2-butanamine hydrochloride is systematically classified as an organic compound belonging to the amine family, specifically categorized as a secondary amine due to the nitrogen atom being bonded to two carbon-containing groups. The compound bears the Chemical Abstracts Service registry number 1049678-12-7, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-[(4-methylphenyl)methyl]butan-2-amine;hydrochloride, reflecting its precise structural composition and salt form. Alternative systematic names include (butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride and N-(4-Methylbenzyl)butan-2-amine hydrochloride, all of which accurately describe the molecular architecture.

The molecular formula C₁₂H₂₀ClN indicates the presence of twelve carbon atoms, twenty hydrogen atoms, one nitrogen atom, and one chlorine atom, resulting in a molecular weight of 213.75 grams per mole. The compound's structural representation reveals a 2-butanamine backbone with a 4-methylbenzyl substituent attached to the nitrogen atom, forming the characteristic secondary amine structure. The hydrochloride salt formation occurs through the protonation of the nitrogen atom's lone pair of electrons by hydrochloric acid, creating a stable ionic compound with enhanced water solubility compared to the free base form.

Table 1: Chemical Identifiers and Properties of this compound

Property Value
Chemical Abstracts Service Number 1049678-12-7
Molecular Formula C₁₂H₂₀ClN
Molecular Weight 213.75 g/mol
International Union of Pure and Applied Chemistry Name N-[(4-methylphenyl)methyl]butan-2-amine;hydrochloride
Simplified Molecular Input Line Entry System CCC(C)NCC1=CC=C(C=C1)C.Cl
International Chemical Identifier Key FREDJYJYSKVQEZ-UHFFFAOYSA-N
Physical Form Solid
Classification Secondary amine hydrochloride salt

The compound's stereochemistry involves a chiral center at the second carbon of the butanamine chain, though the search results do not specify the stereochemical configuration of commercially available samples. The 4-methylbenzyl group, also known as para-tolylmethyl group, provides specific electronic and steric properties that distinguish this compound from other benzylamine derivatives. The hydrochloride salt form significantly influences the compound's physical properties, including its melting point, solubility characteristics, and stability under various storage conditions.

Historical Context in Organic Chemistry Research

The development of benzylamine chemistry traces its origins to the pioneering work of German chemist Rudolf Leuckart in the late nineteenth century, who accidentally discovered the formation of benzylamine while investigating the reaction of benzaldehyde with formamide. This serendipitous discovery led to the establishment of the Leuckart reaction, a fundamental transformation in organic chemistry that converts aldehydes and ketones to amines through reductive amination. Leuckart's initial observation in 1891 demonstrated that heating benzaldehyde with formamide produced benzylamine rather than the anticipated benzylidenediformamide, revealing a new pathway for amine synthesis that would become central to modern organic chemistry.

The historical significance of benzylamine derivatives in organic chemistry research expanded considerably throughout the twentieth century as chemists recognized their versatility as building blocks for complex molecular architectures. Otto Wallach, a colleague of Leuckart at the University of Göttingen, conducted extensive studies using alicyclic and terpenoid ketones as well as aldehydes, demonstrating the general applicability of the Leuckart reaction across diverse substrate classes. These early investigations established the foundation for understanding how structural modifications, such as the incorporation of methyl substituents on benzyl groups, could influence reaction outcomes and product properties.

The evolution of synthetic methodologies for benzylamine derivatives has undergone significant advancement over the past century, with chemists developing numerous approaches to improve reaction yields and expand substrate scope. Traditional methods such as reductive amination and nucleophilic substitution have been complemented by modern strategies including transition metal-catalyzed reactions and carbon-hydrogen functionalization techniques. The development of accelerated Leuckart reaction protocols has enabled the synthesis of substituted benzylamine compounds, including those with specific substitution patterns like the 4-methylbenzyl group found in this compound.

Recent advances in benzylamine chemistry have focused on developing more efficient and selective synthetic routes, particularly for compounds bearing specific substitution patterns. The recognition that traditional Leuckart reaction conditions were previously thought to be ineffective for substituted benzaldehydes has been challenged by the development of accelerated reaction protocols that operate at elevated temperatures with specific molar ratios of reactants. These methodological improvements have expanded access to diverse benzylamine derivatives, facilitating research into their chemical properties and potential applications across multiple scientific disciplines.

Significance in Amine Chemistry

Amines constitute one of the most versatile and essential classes of organic compounds in modern chemistry, characterized by the presence of nitrogen atoms bonded to carbon-containing groups. The significance of amine chemistry stems from the unique electronic properties of nitrogen, which possesses a lone pair of electrons that confers nucleophilic character and basic properties to these compounds. Secondary amines, such as this compound, exhibit distinctive reactivity patterns due to their structural features, where the nitrogen atom is bonded to two carbon-containing substituents while retaining one hydrogen atom for potential chemical transformations.

The fundamental importance of amines in organic synthesis derives from their ability to participate in a wide range of chemical reactions, including nucleophilic substitutions, condensation reactions, and coordination chemistry. Their basic nature allows them to form stable salts with acids, as exemplified by the hydrochloride salt formation in this compound, which enhances solubility and stability for practical applications. The nitrogen atom's lone pair of electrons enables amines to act as ligands in coordination complexes and as nucleophiles in various organic transformations, making them indispensable building blocks for complex molecular architectures.

Amines serve critical roles as intermediates in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. Their structural diversity, ranging from simple aliphatic amines to complex aromatic and heterocyclic systems, provides chemists with a vast array of tools for molecular construction and functionalization. The incorporation of specific substitution patterns, such as the 4-methylbenzyl group in this compound, allows for fine-tuning of chemical and physical properties to meet specific research or application requirements.

Table 2: Classification and Properties of Amine Types

Amine Type Structural Features Chemical Properties Examples
Primary One carbon substituent on nitrogen High nucleophilicity, basic character Benzylamine, methylamine
Secondary Two carbon substituents on nitrogen Moderate nucleophilicity, less basic than primary N-(4-Methylbenzyl)-2-butanamine
Tertiary Three carbon substituents on nitrogen Lower nucleophilicity, least basic N,N-dimethylbenzylamine
Aromatic Nitrogen bonded to aromatic system Reduced basicity due to resonance Aniline, pyridine

The chemical versatility of amines extends to their role in biological systems, where they function as essential components of amino acids, neurotransmitters, and other bioactive molecules. The structural similarity between synthetic amines and naturally occurring nitrogen-containing compounds has made them valuable tools for studying biological processes and developing therapeutic agents. Research into amine chemistry continues to reveal new applications and synthetic methodologies, particularly in areas such as catalysis, materials science, and medicinal chemistry, where the unique properties of nitrogen-containing compounds offer solutions to complex scientific challenges.

Overview of Benzylamine Derivatives

Benzylamine derivatives represent a crucial subfamily of aromatic amines characterized by the presence of a benzyl group (C₆H₅CH₂) attached to a nitrogen atom. The parent compound benzylamine, also known as phenylmethylamine, serves as a fundamental building block in organic chemistry and pharmaceutical synthesis due to its favorable reactivity profile and accessibility through multiple synthetic routes. Industrial production of benzylamine primarily occurs through the reaction of benzyl chloride with ammonia, though alternative methods including reduction of benzonitrile and reductive amination of benzaldehyde using Raney nickel catalysts have also been developed.

The structural framework of benzylamine derivatives allows for extensive chemical modifications that can dramatically alter their properties and applications. Substitution patterns on the benzyl ring, such as the 4-methyl group in this compound, influence both electronic and steric characteristics of these compounds. Electron-donating groups like methyl substituents increase the electron density of the aromatic system, potentially affecting the basicity of the nitrogen atom and the compound's overall reactivity profile. The systematic study of structure-activity relationships in benzylamine derivatives has revealed that potency and selectivity in various applications are strongly dependent on substitution patterns and the nature of groups attached to the nitrogen atom.

Recent advances in benzylamine derivative chemistry have focused on developing new synthetic methodologies for carbon-hydrogen functionalization, particularly through transition metal-catalyzed processes. Rhodium-catalyzed carbon-hydrogen alkylation reactions have emerged as powerful tools for functionalizing benzylamine derivatives, enabling the introduction of alkyl groups at specific positions on the aromatic ring. These methodologies have been successfully applied to both electron-donating and electron-withdrawing substituted benzylamines, demonstrating broad substrate scope and high efficiency under optimized reaction conditions.

The pharmaceutical significance of benzylamine derivatives cannot be overstated, as they serve as key intermediates in the synthesis of numerous therapeutic agents. Their role extends beyond simple precursor functions to include direct pharmaceutical applications, where specific benzylamine derivatives exhibit biological activity against various targets. The development of novel benzylbenzylamine antimycotics represents one example of how structural modifications to the basic benzylamine framework can lead to compounds with enhanced efficacy and improved pharmacological profiles. Research in this area continues to explore how systematic variations in substitution patterns and side chain modifications can optimize biological activity while maintaining favorable safety profiles.

Table 3: Applications and Synthesis Methods for Benzylamine Derivatives

Application Area Synthesis Method Key Features Representative Compounds
Pharmaceutical Intermediates Leuckart reaction High efficiency, mild conditions Substituted benzylamines
Antimycotic Agents Multi-step synthesis Enhanced potency against fungi Benzylbenzylamine derivatives
Organic Synthesis Reductive amination Versatile substrate scope N-alkylated benzylamines
Material Science Carbon-hydrogen functionalization Regioselective modification Functionalized benzylamine polymers

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-10(2)6-8-12;/h5-8,11,13H,4,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREDJYJYSKVQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586401
Record name N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049678-12-7
Record name N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

The most common and well-documented method for preparing this compound is through reductive amination. This involves the reaction of 4-methylbenzylamine with a suitable aldehyde or ketone derivative of butan-2-one (or butanal for related compounds), followed by reduction to form the secondary amine.

  • Reaction Scheme:

    • 4-Methylbenzylamine + Butan-2-one (or butanal) → Imine intermediate
    • Imine intermediate + Reducing agent → N-(4-Methylbenzyl)-2-butanamine
    • Subsequent treatment with hydrochloric acid to form the hydrochloride salt
  • Reducing Agents:

    • Sodium borohydride (NaBH4)
    • Lithium aluminum hydride (LiAlH4)
    • Catalytic hydrogenation using Raney nickel under pressure
  • Solvents and Conditions:

    • Common solvents include tetrahydrofuran (THF), ethanol, or benzene.
    • Reaction temperatures vary from room temperature to reflux conditions.
    • Catalysts such as Raney nickel are used in hydrogenation steps.

This method is favored for its efficiency and relatively high yields. The reductive amination can be performed in batch or continuous flow systems for industrial scalability.

Catalytic Hydrogenation Method

An alternative preparation involves the catalytic hydrogenation of imine intermediates formed from 4-methylbenzylamine and butan-2-one derivatives. This method is detailed in patent literature describing the use of Raney nickel catalyst under elevated hydrogen pressure.

  • Procedure Highlights:

    • The imine is formed by refluxing 4-methylbenzylamine with butan-2-one in benzene or ethanol, often with removal of water to drive the equilibrium.
    • The imine solution is then subjected to hydrogenation at pressures around 4.5 to 5 kg/cm².
    • The catalyst is filtered off, and the product is isolated by acid-base extraction and crystallization.
  • Yields and Purity:

    • Yields reported range from approximately 60% to 70%.
    • Diastereomeric mixtures may form, which can be separated by recrystallization.

Industrial Scale Considerations

On an industrial scale, continuous flow reductive amination processes are employed to enhance yield, purity, and reproducibility. Automated systems allow precise control of reaction parameters and facilitate downstream purification such as crystallization and distillation.

Parameter Typical Industrial Conditions
Reaction type Reductive amination in continuous flow
Reducing agent Sodium borohydride or catalytic hydrogenation
Solvent THF, ethanol, or other aprotic solvents
Temperature 25–80 °C
Pressure Atmospheric to moderate hydrogen pressure
Purification Crystallization, distillation
Yield >70%

Research Findings and Data Analysis

Reaction Yields and Diastereomeric Ratios

In experimental studies, the reductive amination and hydrogenation methods yield mixtures of diastereomers when chiral centers are present. For example, hydrogenation of 4-(4-methoxyphenyl)-2-butanone with d-(+)-α-methylbenzylamine yielded diastereomeric mixtures with ratios around 6.7:1 and yields near 60–67%.

Purification Techniques

  • Recrystallization from solvents such as acetone, methanol-ethyl acetate mixtures, and acetone-methanol combinations effectively separate diastereomers and improve purity.
  • Acid-base extraction using diluted hydrochloric acid and organic solvents like dichloromethane is standard for isolating the hydrochloride salt.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Reductive Amination 4-Methylbenzylamine, butan-2-one, NaBH4 or LiAlH4 THF or ethanol, room temp to reflux 60–75 Common, scalable, moderate complexity
Catalytic Hydrogenation Imine intermediate, Raney nickel, H2 Ethanol or benzene, 4.5–5 kg/cm² H2 pressure 60–67 Diastereomeric mixtures, requires catalyst removal
Continuous Flow Process Same as reductive amination Controlled temp and flow rates >70 Industrial scale, high purity

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Secondary amines like this are typically oxidized to hydroxylamines or nitroxides, but stronger oxidants yield nitro compounds or cleave the C–N bond.

Reagent/ConditionsProductsNotes
KMnO₄ (acidic)N-Oxide derivativesPartial oxidation observed at room temperature .
H₂O₂ (aqueous)Hydroxylamine intermediatesRequires catalytic metal ions for efficient conversion .
O₂ (air, prolonged storage)Degraded yellow byproductsAutoxidation via radical intermediates .

Key Findings :

  • Oxidation selectivity depends on the steric bulk of the benzyl group and reaction pH.
  • Air exposure leads to gradual decomposition, necessitating inert storage conditions .

Reduction Reactions

While the compound itself is a hydrochloride salt, its free base can participate in reductive processes.

Reagent/ConditionsProductsNotes
LiAlH₄ (THF, 0°C)No reactionSecondary amines are generally resistant to reduction .
H₂/Pd-C (catalytic)N/ANo hydrogenolysis observed under standard conditions .

Mechanistic Insight :

  • The lack of reducible groups (e.g., nitro or imine) limits reduction pathways .

Alkylation and Acylation

The secondary amine reacts with alkyl halides or acylating agents to form tertiary amines or amides.

Reaction TypeReagentProductYield
N-Alkylation CH₃I (K₂CO₃, DMF)Quaternary ammonium salt65–70%
N-Acylation Acetyl chloride (Et₃N, CH₂Cl₂)Acetylated derivative85%

Experimental Data :

  • Alkylation requires polar aprotic solvents and elevated temperatures (60–80°C) for optimal yields .
  • Acylation proceeds rapidly at room temperature due to the nucleophilic amine .

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, enabling acid-base reactions:

C12H19N HClC12H19NH++Cl\text{C}_{12}\text{H}_{19}\text{N HCl}\rightleftharpoons \text{C}_{12}\text{H}_{19}\text{NH}^++\text{Cl}^-

  • pKa : ~10.2 (estimated for the free amine) .
  • Neutralization : Treatment with NaOH regenerates the free base, which is volatile and oil-soluble .

Substitution and Coupling Reactions

The benzyl group participates in electrophilic aromatic substitution (EAS), though steric hindrance from the methyl group limits reactivity.

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄3-Nitro-4-methylbenzyl derivative (minor)
SulfonationH₂SO₄, 100°CLow conversion due to steric effects .

Research Note :

  • EAS occurs preferentially at the meta position relative to the methyl group .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, releasing HCl and forming charred residues .
  • Hydrolysis : Stable in neutral water but hydrolyzes slowly under acidic/basic conditions to 4-methylbenzyl alcohol and 2-butanamine .

Scientific Research Applications

N-(4-Methylbenzyl)-2-butanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through pathways involving neurotransmitter modulation or signal transduction.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(4-Methylbenzyl)-2-butanamine hydrochloride
  • CAS Number : 1049678-12-7
  • Molecular Formula : C₁₂H₁₉ClN
  • Molecular Weight : 214 g/mol
  • Salt Form : Hydrochloride
  • Purity : ≥95%
  • Stereochemistry : Racemic
  • LogP : 3.38 (moderate lipophilicity)

Structural Features :

  • Comprises a 2-butanamine backbone linked to a para-methyl-substituted benzyl group.
  • Four rotatable bonds confer flexibility .

Comparison with Structural Analogs

Substituted Benzylamine Derivatives

The following compounds share the 2-butanamine core but differ in substituents on the benzyl group:

Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Suppliers/Price (USD)
N-(4-Methylbenzyl)-2-butanamine HCl 1049678-12-7 Methyl (para) C₁₂H₁₉ClN 214 3.38 $284/500 mg
N-(2-Methylbenzyl)-2-butanamine HCl 1049750-39-1 Methyl (ortho) C₁₂H₁₉ClN 214 ~3.2* 3 suppliers
N-(4-Fluorobenzyl)-2-butanamine HCl 1049678-16-1 Fluoro (para) C₁₁H₁₆ClFN 228.7 ~2.8* 3 suppliers
N-(4-Chlorobenzyl)-2-butanamine HCl 1158190-92-1 Chloro (para) C₁₁H₁₆Cl₂N 234.1 ~3.9* Limited suppliers
N-(2-Chlorobenzyl)-2-butanamine HCl 1049773-97-8 Chloro (ortho) C₁₁H₁₆Cl₂N 234.1 ~3.8* Not specified

Notes:

  • LogP Trends : Chloro-substituted analogs exhibit higher lipophilicity (↑LogP) compared to methyl or fluoro derivatives due to Cl’s hydrophobic nature. Ortho-substituted compounds may have slightly lower LogP than para isomers due to steric hindrance reducing planarity .
  • Molecular Weight : Chloro analogs are heavier (234 g/mol) due to Cl’s atomic mass (35.45 vs. 19 for F and 15 for CH₃) .

Positional Isomerism Effects

  • Para vs. Example: distinguishes between para- and ortho-methyl isomers but lacks direct pharmacological data.
  • Halogen Substitution :

    • Fluoro (electron-withdrawing) may enhance metabolic stability compared to chloro (bulkier, more lipophilic) .

Pharmacological Considerations

For instance:

  • SR 144528 (), a CB2 antagonist, shares a benzylamine backbone but includes a more complex bicyclic structure. This highlights the importance of substituent groups in receptor selectivity .
  • Anandamide (), an endogenous cannabinoid ligand, demonstrates how alkyl chain length and aromatic moieties influence binding .

Biological Activity

N-(4-Methylbenzyl)-2-butanamine hydrochloride, a compound of increasing interest in medicinal chemistry, has been studied for its diverse biological activities. This article reviews its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is classified as an amine with the molecular formula C11H16ClN. The compound features a butanamine backbone substituted with a 4-methylbenzyl group, which influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, modulating neurotransmitter systems and signal transduction pathways .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) suggest a promising profile for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

Preliminary studies have suggested that the compound may possess anti-inflammatory properties. This is significant in the context of treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.

3. Neuroactive Properties

Due to its structural similarity to other psychoactive compounds, this compound has been investigated for potential neuroactive effects. It may influence serotonin and dopamine pathways, which could have implications for mood disorders and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Case Study 1 : A study evaluated its effects on lymphocyte proliferation in vitro, revealing that it could modulate immune responses without adversely affecting normal cell viability .
  • Case Study 2 : Research focused on its potential as a therapeutic agent for neurodegenerative diseases showed that it could enhance neuronal survival in cell culture models under stress conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
N-(4-Methylbenzyl)-2-phenylethylamine hydrochlorideSimilar amine structureAntidepressant effects
N-(4-Methylbenzyl)-2-propanamine hydrochlorideShorter alkyl chainLower receptor binding affinity
N-(4-Methylbenzyl)-1-butanamine hydrochlorideVariation in alkyl substitutionEnhanced antimicrobial properties

This compound stands out due to its specific structural configuration, which imparts distinct chemical reactivity and biological activities compared to its analogs.

Q & A

Q. Advanced Analytical Techniques :

  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting melting points.
  • Variable-Temperature NMR : Probe dynamic conformational changes influencing spectral assignments .

Q. What strategies optimize the compound’s stability in long-term storage for in vivo studies?

  • Methodology :
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis.
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., free amine or oxidized derivatives) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results in dose-response studies?

  • Methodology :
  • Statistical Modeling : Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC50_{50} values. Assess outliers using Grubbs’ test.
  • Species/Strain Variability : Compare results across multiple models (e.g., Sprague-Dawley vs. Wistar rats) to isolate biological variability .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :
  • In Silico Modeling : Use software like SwissADME or pkCSM to predict logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 metabolism.
  • Validation : Cross-reference predictions with in vitro hepatic microsomal assays .

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